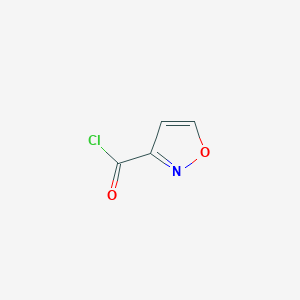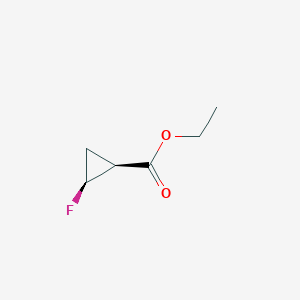
4-(3-Phenylprop-2-enoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenylprop-2-enoyl)benzoic acid is a heterocyclic organic compound with the molecular formula C16H12O3 and a molecular weight of 252.2690 . It is also known by its IUPAC name, 4-[(E)-3-phenylprop-2-enoyl]benzoic acid .
Molecular Structure Analysis
The molecular structure of 4-(3-Phenylprop-2-enoyl)benzoic acid can be represented by the canonical SMILES notation: C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O . This compound has three hydrogen bond acceptors and one hydrogen bond donor .Physical And Chemical Properties Analysis
4-(3-Phenylprop-2-enoyl)benzoic acid has a molecular weight of 252.2690 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Biosynthesis and Metabolic Pathways
4-(3-Phenylprop-2-enoyl)benzoic acid is structurally related to benzoic acid derivatives which are crucial in various biosynthetic pathways. The biosynthesis of benzoic acid in plants and bacteria, involving pathways like β-oxidation, is pivotal for constructing benzoyl groups present in several natural products like zaragozic acids, paclitaxel (taxol), salicylic acid, and even cocaine. Understanding these biosynthetic pathways can provide insights into metabolic functions and the production of essential secondary metabolites in organisms (Hertweck et al., 2001).
Environmental Distribution and Exposure
Benzoic acid and its derivatives, similar in structure to 4-(3-Phenylprop-2-enoyl)benzoic acid, are widely used as additives in foods, cosmetics, and pharmaceutical products. Their extensive use and natural presence in plant and animal tissues lead to their broad distribution in the environment, including water, soil, and air, resulting in substantial human exposure. Understanding the presence, distribution, and effects of these compounds can provide insights into environmental health and safety (del Olmo et al., 2017).
Anticancer Properties
Derivatives of 4-(3-Phenylprop-2-enoyl)benzoic acid, such as 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, have been synthesized and evaluated for their anticancer properties. These compounds have shown potential in inhibiting the growth of cancer cell lines, indicating their significance in developing novel therapeutic agents for cancer treatment (Kalalbandi & Seetharamappa, 2015).
Chemical Synthesis and Reactivity
4-(3-Phenylprop-2-enoyl)benzoic acid is structurally similar to benzoic acid derivatives, which are used as starting materials in synthesizing various heterocyclic compounds. These derivatives are reactive intermediates in synthesizing furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones, highlighting their utility in chemical synthesis and the potential to create a wide range of chemical entities (Soliman et al., 2010).
Propriétés
IUPAC Name |
4-[(E)-3-phenylprop-2-enoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H,(H,18,19)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFQFMHIIWSQAL-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432227 |
Source


|
| Record name | SBB052765 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylprop-2-enoyl)benzoic acid | |
CAS RN |
20118-35-8 |
Source


|
| Record name | SBB052765 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)


